![molecular formula C15H15NO3S B2766102 3-methyl-N-(thiophen-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1211174-16-1](/img/structure/B2766102.png)

3-methyl-N-(thiophen-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

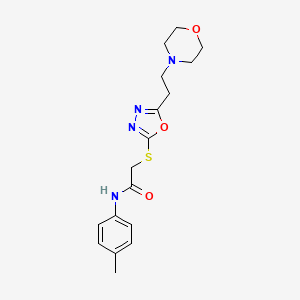

Thiophene-based analogs are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Molecular Structure Analysis

Thiophene is a five-membered heterocycle that contains one sulfur as a heteroatom with the formula C4H4S . The specific molecular structure of “3-methyl-N-(thiophen-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide” is not available in the sources I found.Scientific Research Applications

- 2-ethyl-2,3-dihydrothieno [3,4-b] [1,4]dioxine exhibits excellent charge transport properties, making it suitable for use in organic electronic devices. Researchers have explored its application in organic field-effect transistors (OFETs), light-emitting diodes (OLEDs), and solar cells. Its π-conjugated system allows for efficient charge mobility, which is crucial for these applications .

- The thiophene moiety in this compound can be functionalized to create sensors for detecting various analytes. Researchers have investigated its use in chemical sensors, biosensors, and gas sensors. By modifying the side chains or incorporating specific functional groups, it can selectively detect specific molecules or ions, such as heavy metals or biomolecules .

- The unique structure of 2-ethyl-2,3-dihydrothieno [3,4-b] [1,4]dioxine offers opportunities for drug development. Medicinal chemists explore its potential as a scaffold for designing novel pharmaceutical agents. By introducing specific substituents, it may exhibit biological activity against specific targets, such as enzymes or receptors .

- Organic photovoltaic devices, also known as organic solar cells, rely on organic semiconductors. Researchers have investigated the use of thiophene-based materials, including 2-ethyl-2,3-dihydrothieno [3,4-b] [1,4]dioxine , as active layers in OPVs. These materials offer advantages such as flexibility, lightweight, and low-cost fabrication .

- The compound’s conjugated system allows for polymerization, leading to conductive polymers. Researchers have explored its incorporation into conducting polymers, such as polythiophenes. These polymers find applications in organic electronics, electrochromic devices, and sensors .

- Supramolecular chemistry involves the design of complex structures through non-covalent interactions. The unique shape and functional groups of 2-ethyl-2,3-dihydrothieno [3,4-b] [1,4]dioxine make it an interesting building block for self-assembled materials. Researchers investigate its use in creating functional nanostructures, molecular recognition, and host-guest systems .

Organic Electronics and Conductive Polymers

Thiophene-Based Materials for Sensing and Detection

Medicinal Chemistry and Drug Discovery

Materials for Organic Photovoltaics (OPVs)

Polymerization and Conductive Polymers

Materials for Supramolecular Chemistry and Self-Assembly

Future Directions

Thiophene-based compounds continue to attract great interest in industry as well as academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Future research may focus on the synthesis and characterization of novel thiophene moieties with wider therapeutic activity .

properties

IUPAC Name |

2-methyl-N-(thiophen-3-ylmethyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3S/c1-10-14(15(17)16-8-11-6-7-20-9-11)19-13-5-3-2-4-12(13)18-10/h2-7,9-10,14H,8H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBKNAEBQIMVTCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC2=CC=CC=C2O1)C(=O)NCC3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-N-(thiophen-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-cyclohexyl-1,7-dimethyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2766021.png)

![4-(2-(4-chlorophenyl)-2-oxoethyl)-2-(3,5-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2766026.png)

![2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N,N-diethylquinoxaline-6-sulfonamide](/img/structure/B2766027.png)

![4-(4-Chlorophenoxy)-2-[(2,6-dichlorobenzyl)sulfanyl]-5-methoxypyrimidine](/img/structure/B2766031.png)

![(Butan-2-YL)[3-(3-chlorophenoxy)-2-hydroxypropyl]amine](/img/structure/B2766032.png)

![6-(furan-2-ylmethyl)-4-(4-propoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2766034.png)

![Ethyl 2-(3,5-dimethoxybenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2766035.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,3-dimethylbutanamide](/img/structure/B2766036.png)

![3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B2766037.png)

![2-benzyl-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2766041.png)

![4-methyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2766042.png)